2-{[(5-methyl-1-benzofuran-3-yl)acetyl]amino}-N-(2-phenylethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
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Overview
Description
2-[2-(5-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-(2-PHENYLETHYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE is a complex organic compound that features a benzofuran ring, a cyclopentathiophene ring, and various functional groups.
Preparation Methods
The synthesis of 2-[2-(5-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-(2-PHENYLETHYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE typically involves multi-step organic synthesis. The process may include:
Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Formation of the Cyclopentathiophene Ring: This step may involve the use of sulfur-containing reagents and cyclization techniques.
Coupling Reactions: The benzofuran and cyclopentathiophene rings are coupled using amide bond formation reactions, often facilitated by coupling reagents like EDCI or DCC.
Functional Group Modifications: Introduction of the phenylethyl group and other functional groups through substitution reactions.
Chemical Reactions Analysis
2-[2-(5-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-(2-PHENYLETHYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce certain functional groups within the molecule.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the functional groups attached to the benzofuran or thiophene rings.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.
Medicine: Due to its potential biological activities, it may be explored for therapeutic applications, such as anticancer or antiviral agents.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[2-(5-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-(2-PHENYLETHYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The benzofuran and thiophene rings may interact with enzymes or receptors, modulating their activity. The compound’s functional groups can form hydrogen bonds or hydrophobic interactions with target molecules, influencing biological pathways .
Comparison with Similar Compounds
Similar compounds include other benzofuran and thiophene derivatives, such as:
Benzofuran Derivatives: Known for their diverse biological activities, including anticancer and antiviral properties.
Thiophene Derivatives: Used in various applications, including organic electronics and medicinal chemistry.
Benzothiophene Compounds: These compounds share structural similarities and may exhibit similar biological activities.
Properties
Molecular Formula |
C27H26N2O3S |
---|---|
Molecular Weight |
458.6 g/mol |
IUPAC Name |
2-[[2-(5-methyl-1-benzofuran-3-yl)acetyl]amino]-N-(2-phenylethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C27H26N2O3S/c1-17-10-11-22-21(14-17)19(16-32-22)15-24(30)29-27-25(20-8-5-9-23(20)33-27)26(31)28-13-12-18-6-3-2-4-7-18/h2-4,6-7,10-11,14,16H,5,8-9,12-13,15H2,1H3,(H,28,31)(H,29,30) |
InChI Key |
DIRQFOBQNUHDMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC=C2CC(=O)NC3=C(C4=C(S3)CCC4)C(=O)NCCC5=CC=CC=C5 |
Origin of Product |
United States |
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